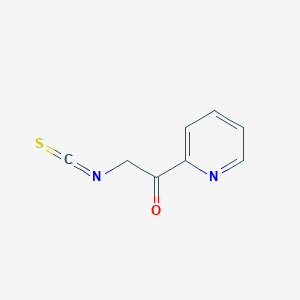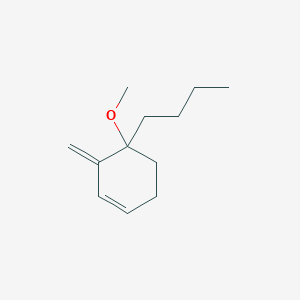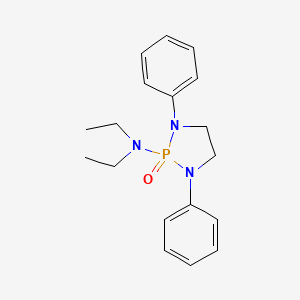![molecular formula C28H24N2O6 B14206356 4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl CAS No. 827340-51-2](/img/structure/B14206356.png)
4,4'-Bis[(benzyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl core substituted with benzyloxy and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the nitration of biphenyl derivatives followed by the introduction of benzyloxy groups through etherification reactions. The reaction conditions often require the use of strong acids for nitration and bases for etherification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines are commonly used.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as amino or alkoxy derivatives, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzyloxy groups can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Shares the benzyloxy functional groups but differs in the core structure and presence of aldehyde groups.
4-Benzyloxy-3-methoxybenzaldehyde: Contains benzyloxy and methoxy groups, differing in the substitution pattern and functional groups.
Uniqueness
4,4’-Bis[(benzyloxy)methyl]-3,3’-dinitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
827340-51-2 |
|---|---|
Molekularformel |
C28H24N2O6 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
2-nitro-4-[3-nitro-4-(phenylmethoxymethyl)phenyl]-1-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C28H24N2O6/c31-29(32)27-15-23(11-13-25(27)19-35-17-21-7-3-1-4-8-21)24-12-14-26(28(16-24)30(33)34)20-36-18-22-9-5-2-6-10-22/h1-16H,17-20H2 |
InChI-Schlüssel |
GEPASXJXHFBGHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2=C(C=C(C=C2)C3=CC(=C(C=C3)COCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)

![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate](/img/structure/B14206317.png)
![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]-](/img/structure/B14206323.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)


![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)
